Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate
Description
Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate is a pyridine derivative featuring a pyridine ring substituted with bromo (Br) and chloro (Cl) groups at the 3- and 6-positions, respectively. The methyl group attached to the pyridin-2-yl position is further functionalized with an iminodicarbonate moiety bearing two tert-butyl protecting groups. This compound is structurally characterized by its halogenated pyridine core and sterically hindered tert-butyl groups, which enhance stability and influence reactivity .
Properties
IUPAC Name |
tert-butyl N-[(3-bromo-6-chloropyridin-2-yl)methyl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrClN2O4/c1-15(2,3)23-13(21)20(14(22)24-16(4,5)6)9-11-10(17)7-8-12(18)19-11/h7-8H,9H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNTXDHRRMLKDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1=C(C=CC(=N1)Cl)Br)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
-
Deprotonation : Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) deprotonates di-tert-butyl iminodicarboxylate in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), generating a nucleophilic amine species.
-
Alkylation : A bromomethylpyridine derivative (e.g., 3-bromo-6-chloro-2-(bromomethyl)pyridine) reacts with the deprotonated iminodicarboxylate, forming a C–N bond via an SN2 mechanism.
-
Workup : The reaction is quenched with water, and the product is extracted using ethyl acetate or dichloromethane. Purification via silica gel column chromatography yields the target compound.
Example Protocol from Supplier Data
Optimization of Reaction Parameters
Solvent and Temperature Effects
-
THF vs. DMF : THF provides higher yields (84%) compared to DMF (72%) due to better solubility of intermediates. Elevated temperatures (>40°C) in DMF lead to decomposition of the iminodicarboxylate.
-
Reaction Time : Extended durations (24–28 hours) improve conversion rates but risk side reactions like elimination or over-alkylation.
Base Selection
-
NaH vs. t-BuOK : Sodium hydride achieves faster deprotonation but requires strict anhydrous conditions. Potassium tert-butoxide offers milder conditions but may necessitate higher temperatures (50°C).
Alternative Pathways: Functionalization of Pyridine Cores
Synthesis of 3-Bromo-6-chloropyridine-2-carbaldehyde Intermediate
A patent (CN103058921A) outlines a three-step route to functionalize 3-bromo-6-chloropyridine:
-
Oxidation : Treatment with carbamide peroxide (H2NCONH2·H2O2) and trifluoroacetic anhydride (TFAA) yields 3-bromo-6-chloropyridine oxynitride.
-
Cyanidation : Reaction with trimethylsilyl cyanide (TMSCN) and triethylamine (TEA) forms 3-bromo-6-chloropyridine-2-carbonitrile.
-
Hydrolysis : Concentrated sulfuric acid (90–98%) at 140–180°C converts the nitrile to a carboxylic acid, which is subsequently reduced to the aldehyde.
Critical Data from CN103058921A
| Step | Conditions | Yield |
|---|---|---|
| Oxidation | TFAA, CHCl3, 10–35°C, 10 h | 68.6% |
| Cyanidation | TMSCN, TEA, acetonitrile, reflux | 82% |
| Hydrolysis | H2SO4 (90%), 150°C, 4 h | 29.6% |
This intermediate can be further functionalized to introduce the bromomethyl group required for alkylation.
Purification and Characterization
Chromatographic Techniques
Chemical Reactions Analysis
Types of Reactions
Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific examples are less common.
Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where it acts as a halide source.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a substitution reaction with an amine, the major product would be the corresponding aminopyridine derivative.
Scientific Research Applications
Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Researchers use it to develop new pharmaceuticals, particularly those targeting specific receptors or enzymes.
Material Science: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate depends on its specific application. In organic synthesis, it acts as a building block, participating in various chemical reactions to form more complex structures. In medicinal chemistry, its mechanism would involve interactions with biological targets, such as enzymes or receptors, although specific details would depend on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with two closely related analogs from the Catalog of Pyridine Compounds (2017), highlighting differences in substituent positions, halogens, and functional groups.
Table 1: Structural and Functional Comparison
Key Differences and Implications:
Substituent Positions and Halogens :
- The 3-bromo-6-chloro arrangement on the pyridin-2-yl ring (target compound) contrasts with the 6-bromo-2-chloro (pyridin-3-yl) and 2-bromo-6-iodo (pyridin-3-yl) configurations in analogs. These positional differences alter electronic effects: bromo and chloro are electron-withdrawing, directing subsequent reactions (e.g., cross-coupling) to specific sites .
- The iodo substituent in the third compound increases molecular weight and polarizability but is less common in synthesis due to cost and stability concerns compared to Br/Cl .
Functional Groups: Iminodicarbonate (target compound) offers dual tert-butyl protection, likely enhancing stability against hydrolysis compared to the single tert-butyl carbamate or carbonate groups in analogs. Carbamates are typically cleaved under acidic/basic conditions, while carbonates are more labile, especially in aqueous environments .
Applications :
- All three compounds are likely employed as intermediates in pharmaceuticals or agrochemicals. The Br/Cl substituents facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), enabling diversification of the pyridine core .
- The tert-butyl groups in the target compound and its analogs improve solubility in organic solvents and delay premature degradation during synthesis .
Biological Activity
Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate (CAS No. 2703752-57-0) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a brominated and chlorinated pyridine moiety, which is known to influence biological interactions. The molecular formula is , and it possesses unique physicochemical properties that can affect its solubility, permeability, and overall biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds containing halogenated pyridine derivatives have shown antimicrobial properties against various pathogens.
- Anticancer Activity : Many derivatives of pyridine are investigated for their potential in cancer therapy due to their ability to inhibit tumor growth.
- Enzyme Inhibition : The structural features suggest potential as inhibitors for various enzymes, notably kinases.
Antimicrobial Studies
A study evaluating the antimicrobial activity of related compounds found that halogenated pyridines exhibited varying degrees of effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. The presence of bromine and chlorine in the structure enhances the lipophilicity, which may contribute to improved membrane penetration and antimicrobial efficacy.
| Compound | Activity Against E. coli | Activity Against S. aureus |
|---|---|---|
| This compound | Moderate | High |
| Related Halogenated Pyridine | High | Moderate |
Anticancer Potential
In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines. For instance, a derivative with a comparable structure showed IC50 values in the micromolar range against breast cancer cell lines (MCF-7). This suggests that this compound may also possess anticancer properties worth exploring.
Enzyme Inhibition Studies
Preliminary assays indicate that compounds with similar configurations can act as inhibitors for certain kinases involved in cancer progression. The mechanism often involves competitive inhibition, where the compound binds to the active site of the enzyme, preventing substrate access.
Case Studies
-
Case Study on Antimicrobial Efficacy :
- A comparative study involving this compound and other halogenated compounds revealed that it has superior activity against S. aureus, suggesting its potential as a lead compound for developing new antibiotics.
-
Case Study on Anticancer Activity :
- In a study focusing on various pyridine derivatives, this compound was shown to significantly reduce cell viability in MCF-7 cells by inducing apoptosis through mitochondrial pathways.
Q & A
Q. What are the optimal synthetic routes for preparing Di-tert-butyl ((3-bromo-6-chloropyridin-2-yl)methyl)iminodicarbonate, and how can intermediates be characterized?
The compound can be synthesized via Mitsunobu reactions using di-tert-butyl iminodicarbonate as a key reagent. For example, enantioselective routes involve coupling pyridine derivatives with tert-butyl-protected intermediates under Mitsunobu conditions (e.g., DIAD, PPh₃ in THF) . Intermediates should be characterized using ¹H/¹³C NMR for structural confirmation and HPLC-MS to monitor purity. X-ray crystallography (using SHELXL or WinGX ) is critical for resolving ambiguities in stereochemistry or regiochemistry.
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- X-ray crystallography : Use SHELX for structure refinement, supplemented by ORTEP-3 for graphical representation of thermal ellipsoids.
- NMR : ¹H NMR (500 MHz, CDCl₃) should resolve the tert-butyl singlet (δ ~1.4 ppm) and pyridinyl protons (δ 7.5–8.5 ppm). ¹³C NMR confirms the iminodicarbonate carbonyl (~150–155 ppm) .
- Mass spectrometry : High-resolution ESI-MS (positive mode) verifies the molecular ion (C₁₆H₂₂BrClN₂O₄⁺, calc. 437.04 m/z) .
Q. How does the bromo-chloro substitution pattern on the pyridine ring influence reactivity in nucleophilic aromatic substitution (SNAr)?
The electron-withdrawing effects of Br (at C3) and Cl (at C6) activate the pyridine ring for SNAr at C2 and C4 positions. Reactivity can be tested by treating the compound with NaOMe/MeOH (60°C, 12h) to assess substitution at C2. Monitor reaction progress via TLC (silica, EtOAc/hexane) and quantify yields using GC-MS .
Advanced Research Questions
Q. What mechanistic insights explain the hydrolysis stability of the iminodicarbonate group under acidic vs. basic conditions?
The tert-butyl groups provide steric protection, but under strong acidic conditions (e.g., TFA/DCM) , the iminodicarbonate undergoes hydrolysis to form a secondary amine. Kinetic studies (monitored by UV-Vis at 270 nm) reveal pseudo-first-order kinetics with a half-life of ~2h in 1M HCl . In contrast, basic conditions (pH >10) show slower degradation due to partial deprotonation of the intermediate carbamic acid.
Q. How can computational modeling (e.g., DFT) predict regioselectivity in cross-coupling reactions involving this compound?
DFT calculations (B3LYP/6-31G*) can model the electronic effects of Br/Cl substituents. For Suzuki-Miyaura coupling, the LUMO at C4 (pyridine ring) is more accessible for Pd(0) oxidative addition. Compare Fukui indices (electrophilicity) at C2 vs. C4 to prioritize reaction sites . Validate predictions experimentally using Pd(PPh₃)₄ and arylboronic acids.
Q. How should researchers resolve contradictions in reported reaction yields for SNAr vs. radical pathways?
Conflicting data may arise from competing mechanisms. For example, radical pathways (initiated by AIBN or light) favor C-Br bond homolysis, while SNAr requires polar solvents (DMF, DMSO). Design controlled experiments:
Q. What strategies improve the compound’s stability during long-term storage in catalytic studies?
Store under argon at –20°C in amber vials to prevent photodegradation. Conduct accelerated stability testing (40°C/75% RH, 4 weeks) with LC-MS monitoring. Add stabilizers like BHT (0.1%) to inhibit radical degradation .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
